Furan-2-ylmethanesulfonamide
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Overview
Description
“Furan-2-ylmethanesulfonamide” is a chemical compound with the CAS Number: 4412-90-2 . It has a molecular weight of 161.18 and is typically in powder form . It is used in scientific research and finds applications in diverse fields such as pharmaceuticals, organic synthesis, and catalysis.
Molecular Structure Analysis
The IUPAC name for “Furan-2-ylmethanesulfonamide” is 2-furylmethanesulfonamide . The InChI code is 1S/C5H7NO3S/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity : A study by Li and Liu (2014) demonstrates an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method offers a one-step process for creating a series of products via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Li & Liu, 2014).
Preparation of Furan Derivatives : Haines et al. (2011) developed a method for preparing 2,4-disubstituted furans. Their approach involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions. This method has been used to synthesize various furan derivatives, including naturally occurring compounds (Haines et al., 2011).
Cyclohepta[b]furan Derivatives : The work of Higashi et al. (2008) focuses on the synthesis and reactivity of 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-ones. They explored the reactions of these compounds with various reagents, demonstrating the versatility of furan derivatives in organic synthesis (Higashi et al., 2008).
Corrosion Inhibition : Al-mousawi et al. (2021) investigated the corrosion inhibition effect of a new furan derivative on mild steel in hydrochloric acid solution. Their study emphasizes the potential of furan derivatives in corrosion prevention, a crucial aspect in material science (Al-mousawi et al., 2021).
Intramolecular Diels-Alder Reaction : Rogachev and Metz (2006) conducted a study on the intramolecular Diels-Alder reaction of vinylsulfonamides with a furan moiety. Their findings provide insights into the synthesis of complex organic structures, which is significant in the development of pharmaceuticals and other organic compounds (Rogachev & Metz, 2006).
Safety and Hazards
Future Directions
The future directions for “Furan-2-ylmethanesulfonamide” and other furan derivatives could involve their use in the synthesis of novel conjugated materials for a wide range of applications . The switch from traditional resources such as crude oil to biomass requires the replacement of petroleum refineries with biorefineries .
properties
IUPAC Name |
furan-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTOPYCKLXXIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4412-90-2 |
Source
|
Record name | (furan-2-yl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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